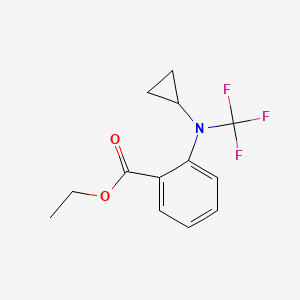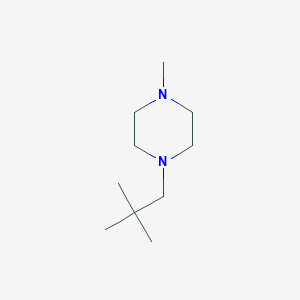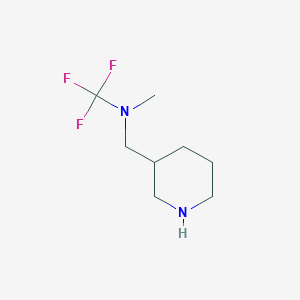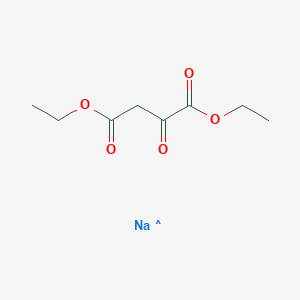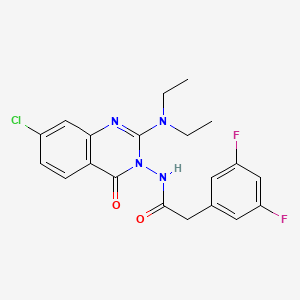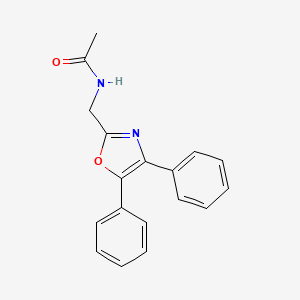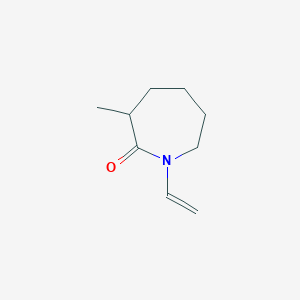
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is also known by its common name, 3-Methyl-1-vinyl-2-azepanone . This compound belongs to the class of azepinones, which are seven-membered lactams.
Vorbereitungsmethoden
The synthesis of 2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- can be achieved through various synthetic routes. One common method involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with vinyl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce various functional groups.
Polymerization: The vinyl group in the compound allows it to undergo polymerization reactions, forming homopolymers or copolymers.
Wissenschaftliche Forschungsanwendungen
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- involves its interaction with specific molecular targets. The vinyl group allows it to participate in various chemical reactions, potentially modifying biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- can be compared with other similar compounds such as:
2H-Azepin-2-one, 1-ethenylhexahydro-4-methyl-: Similar structure but with a different methyl group position.
2H-Azepin-2-one, 7-ethylhexahydro-1-methyl-: Contains an ethyl group instead of a vinyl group.
2H-Azepin-2-one, 1,3-dihydro-7-isopropyl-3-methyl-: Features additional hydrogenation and an isopropyl group.
Eigenschaften
CAS-Nummer |
502507-57-5 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-ethenyl-3-methylazepan-2-one |
InChI |
InChI=1S/C9H15NO/c1-3-10-7-5-4-6-8(2)9(10)11/h3,8H,1,4-7H2,2H3 |
InChI-Schlüssel |
KWEBKUMFMORVPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN(C1=O)C=C |
Verwandte CAS-Nummern |
502507-57-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


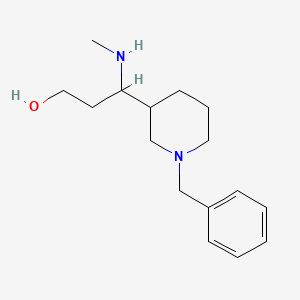
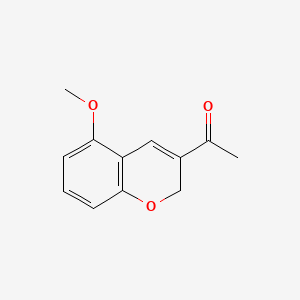

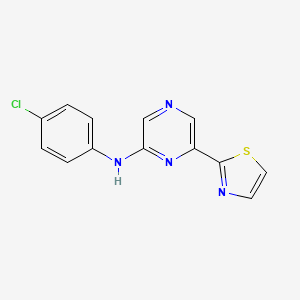
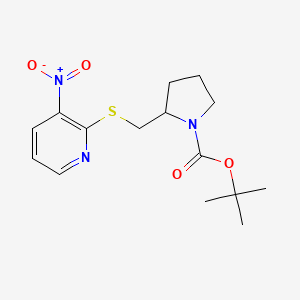
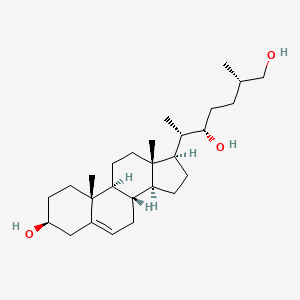
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
